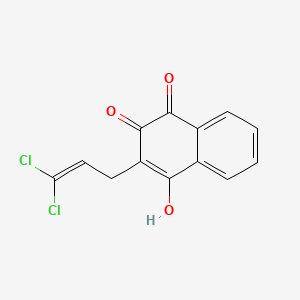

Dichloroallyl lawsone

Übersicht

Beschreibung

Dichlorallyl lawsone is a derivative of lawsone, a naturally occurring naphthoquinone found in the henna plant (Lawsonia inermis). Lawsone is known for its red-orange dye properties and has been used traditionally for body art and hair dyeing.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Dichlorallyl-Lawsone beinhaltet typischerweise die Chlorierung von Lawsone, gefolgt von einer Allylisierung. Der Prozess beginnt mit der Reaktion von Lawsone mit Chlorgas in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Chloroform oder Tetrachlorkohlenstoff, um Chloratome in das Molekül einzuführen. Dies wird dann durch die Reaktion mit Allylchlorid unter basischen Bedingungen gefolgt, um Dichlorallyl-Lawsone zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dichlorallyl-Lawsone folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen trägt dazu bei, die Konsistenz und Effizienz der Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dichlorallyl-Lawsone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Hydrochinonderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden häufig verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese komplexer organischer Moleküle und Materialien.

Biologie: Es wurde auf seine antimikrobiellen und krebshemmenden Eigenschaften untersucht.

Medizin: Die Forschung hat sein Potenzial als Antikrebsmittel gezeigt, da es die Apoptose in Krebszellen induzieren kann.

5. Wirkmechanismus

Der Wirkmechanismus von Dichlorallyl-Lawsone beinhaltet die Erzeugung reaktiver Sauerstoffspezies (ROS) durch Redox-Cycling. Dies führt zu oxidativem Stress in Zellen, der die Apoptose in Krebszellen induzieren kann. Zusätzlich kann es den Elektronentransport in Mitochondrien hemmen, was zu mitochondrialer Dysfunktion und Zelltod führt .

Ähnliche Verbindungen:

Lawsone: Die Stammverbindung, bekannt für ihre Farbstoffeigenschaften und biologischen Aktivitäten.

Lapachol: Ein weiteres Naphthochinon mit krebshemmenden und antimikrobiellen Eigenschaften.

Juglon: Ein Naphthochinon, das in Walnussbäumen vorkommt und für seine herbiziden und antimikrobiellen Aktivitäten bekannt ist.

Plumbagin: Ein Naphthochinon mit signifikanten krebshemmenden und antimikrobiellen Eigenschaften.

Einzigartigkeit: Dichlorallyl-Lawsone zeichnet sich durch seine erhöhte Reaktivität und sein Potenzial für die Verwendung in der synthetischen Chemie und medizinischen Anwendungen aus. Seine Dichlor- und Allylgruppen bieten einzigartige Stellen für weitere chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

The mechanism of action of dichlorallyl lawsone involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress in cells, which can induce apoptosis in cancer cells. Additionally, it can inhibit electron transport in mitochondria, leading to mitochondrial dysfunction and cell death .

Vergleich Mit ähnlichen Verbindungen

Lawsone: The parent compound, known for its dye properties and biological activities.

Lapachol: Another naphthoquinone with anticancer and antimicrobial properties.

Juglone: A naphthoquinone found in walnut trees, known for its herbicidal and antimicrobial activities.

Plumbagin: A naphthoquinone with significant anticancer and antimicrobial properties.

Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .

Eigenschaften

IUPAC Name |

3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLQISFLBSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877371 | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36417-16-0 | |

| Record name | Dichloroallyl lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorolapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROALLYL LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

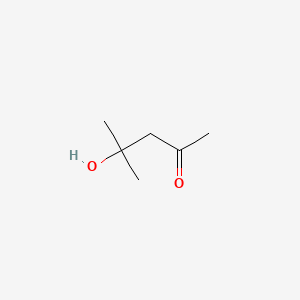

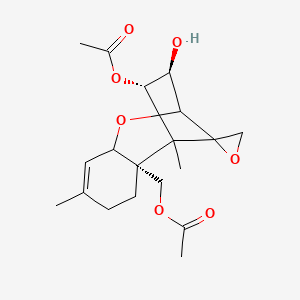

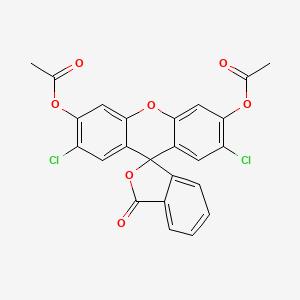

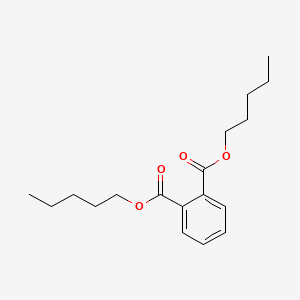

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

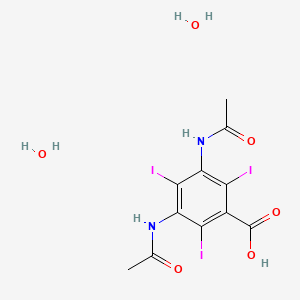

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)